

# Solubility Profile of 2-Amino-1H-phenalen-1-one: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-1H-phenalen-1-one

Cat. No.: B15469607

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This technical guide provides an in-depth overview of the solubility characteristics of **2-Amino-1H-phenalen-1-one**, a phenalenone derivative of interest in various research and development applications. Due to the current lack of specific quantitative solubility data in publicly available literature, this document focuses on predicted qualitative solubility, alongside detailed experimental protocols for determining precise solubility parameters.

## Predicted Solubility of 2-Amino-1H-phenalen-1-one

The solubility of an organic compound is primarily governed by its molecular structure, including polarity, the presence of functional groups capable of hydrogen bonding, and molecular size. **2-Amino-1H-phenalen-1-one** possesses a large, nonpolar polycyclic aromatic backbone, which suggests limited solubility in polar solvents. However, the presence of a polar amino (-NH<sub>2</sub>) group and a ketone (C=O) group introduces the potential for hydrogen bonding and dipole-dipole interactions, which can enhance solubility in certain solvents.

Based on these structural features and general principles of solubility ("like dissolves like"), the following qualitative solubility profile is predicted. It is important to note that these are estimations and should be confirmed by experimental analysis.

Solvent	Predicted Qualitative Solubility	Rationale
Water	Insoluble to Sparingly Soluble	The large, nonpolar aromatic structure is expected to dominate, leading to poor aqueous solubility. The polar amino and ketone groups may contribute to slight solubility.
Ethanol	Sparingly to Moderately Soluble	Ethanol has both polar (hydroxyl group) and nonpolar (ethyl group) characteristics, which may allow for some dissolution of 2-Amino-1H-phenalen-1-one.
Methanol	Sparingly to Moderately Soluble	Similar to ethanol, methanol's polarity can interact with the polar groups of the solute, but the large nonpolar region of the molecule will limit solubility.
Acetone	Moderately Soluble	Acetone is a polar aprotic solvent that can engage in dipole-dipole interactions with the ketone group of the solute, potentially leading to better solubility than in protic solvents like water and alcohols.

Dimethyl Sulfoxide (DMSO)	Soluble	DMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including those with both polar and nonpolar character. It is expected to be a good solvent for 2-Amino-1H-phenalen-1-one.
Dichloromethane (DCM)	Moderately to Soluble	As a nonpolar organic solvent, DCM is likely to effectively solvate the large aromatic system of 2-Amino-1H-phenalen-1-one.
5% Hydrochloric Acid (HCl)	Soluble	The basic amino group will be protonated in an acidic solution, forming a more soluble salt.
5% Sodium Hydroxide (NaOH)	Insoluble	The molecule does not possess acidic protons that would readily react with a base to form a more soluble salt.

## Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for **2-Amino-1H-phenalen-1-one**, the following experimental protocols are recommended.

## Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

- **2-Amino-1H-phenalen-1-one**

- A selection of solvents (e.g., water, ethanol, methanol, acetone, DMSO, dichloromethane, 5% HCl, 5% NaOH)
- Small test tubes or vials
- Vortex mixer
- Spatula

Procedure:

- Add approximately 1-2 mg of **2-Amino-1H-phenalen-1-one** to a small test tube.
- Add 1 mL of the desired solvent to the test tube.
- Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
- Visually inspect the solution against a contrasting background.
  - Soluble: The solid completely dissolves, leaving a clear solution.
  - Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
  - Insoluble: The solid does not appear to dissolve.

## Quantitative Solubility Determination by the Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

- **2-Amino-1H-phenalen-1-one**
- Selected solvent of interest
- Screw-cap vials or flasks

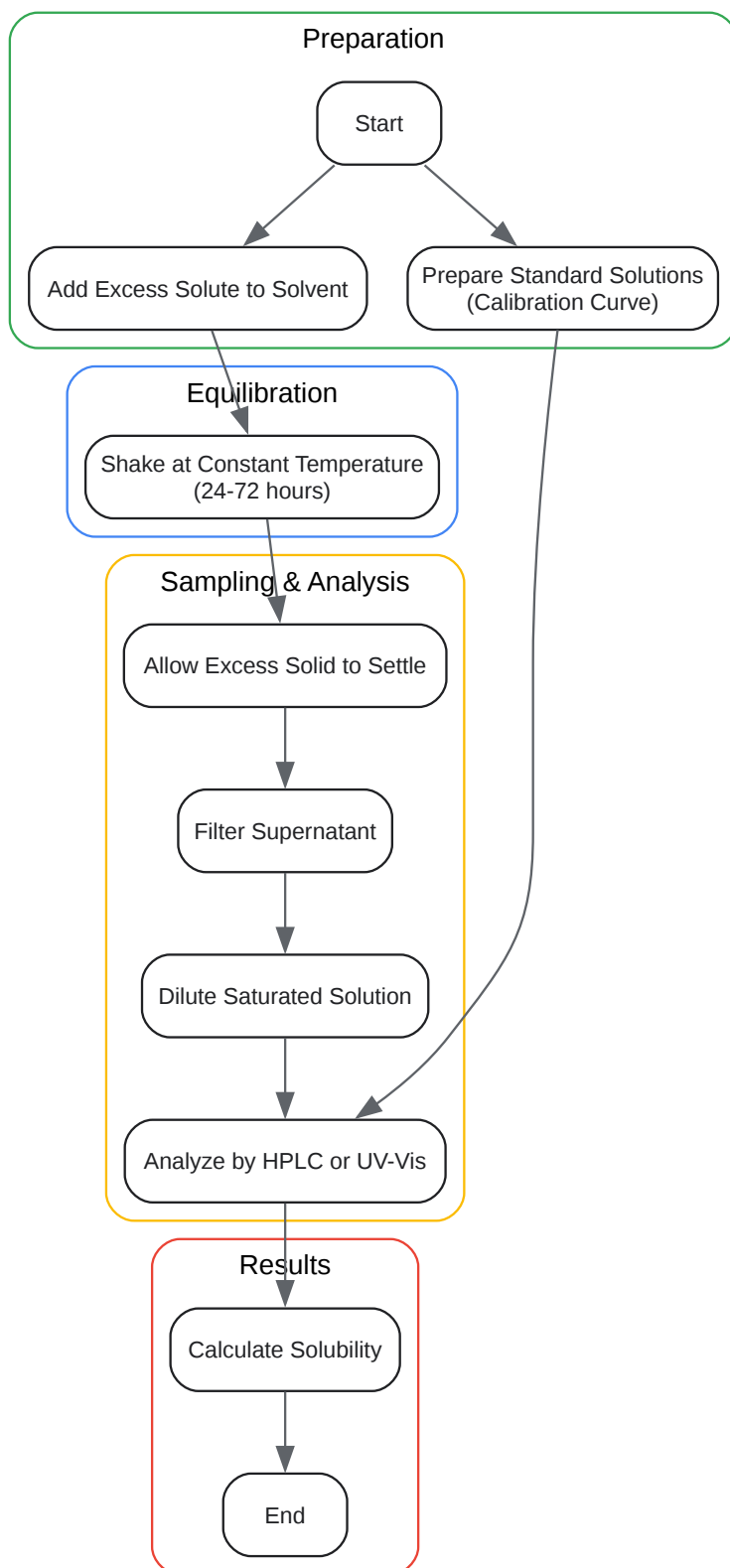
- Shaking incubator or orbital shaker set to a constant temperature
- Analytical balance
- Centrifuge
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure:

- Prepare a series of standard solutions of **2-Amino-1H-phenalen-1-one** of known concentrations in the chosen solvent to create a calibration curve.
- Add an excess amount of **2-Amino-1H-phenalen-1-one** to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
- Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
- After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.
- Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
- Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
- Analyze the diluted solution using HPLC or UV-Vis spectrophotometry to determine the concentration of **2-Amino-1H-phenalen-1-one**.
- Calculate the solubility of the compound in the solvent (e.g., in mg/mL or mol/L) by back-calculating from the dilution factor.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.



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Caption: Workflow for Quantitative Solubility Determination.

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